

Application Notes and Protocols for the Purification of Mandestrobin 2-Demethyl

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Compound of Interest

Compound Name: Mandestrobin 2-Demethyl

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Introduction

Mandestrobin, a broad-spectrum strobilurin fungicide, acts by inhibiting mitochondrial respiration in fungi.[1] The synthesis and metabolism of Mandestrobin can result in various related compounds, including intermediates and metabolites. **Mandestrobin 2-Demethyl** is a key intermediate in the synthesis of Mandestrobin.[2] Its purification is a critical step to ensure the quality and purity of the final active ingredient. Furthermore, as a potential metabolite or degradation product, its isolation from complex matrices is essential for analytical and toxicological studies.

These application notes provide detailed protocols for the purification of **Mandestrobin 2-Demethyl**, drawing upon established analytical methods for Mandestrobin and its related metabolites. The methodologies described are applicable for researchers in agrochemical development, environmental science, and drug discovery.

Physicochemical Properties of Mandestrobin and Related Compounds

A summary of the key physicochemical properties of Mandestrobin is provided below. These properties are crucial for developing appropriate extraction and chromatography methods.

Property	Value	Reference
Molecular Formula	C19H23NO3	[3]
Molecular Weight	313.4 g/mol	[3]
Appearance	Neat	[2]
IUPAC Name	2-{2-[(2,5-dimethylphenoxy)methyl]phenyl}-2-methoxy-N-methylacetamide	[3]

Purification Protocols

The purification of **Mandestrobin 2-Demethyl** can be approached through a series of extraction and chromatographic steps. The selection of the specific protocol will depend on the starting material (e.g., synthetic reaction mixture, environmental sample, biological matrix).

Protocol 1: Purification from a Synthetic Reaction Mixture

This protocol is designed for the purification of **Mandestrobin 2-Demethyl** following its synthesis.

1. Liquid-Liquid Extraction:

- Objective: To perform an initial cleanup of the reaction mixture, removing inorganic salts and highly polar impurities.
- Procedure:
 - Quench the reaction mixture with deionized water.
 - Extract the aqueous mixture three times with an appropriate organic solvent such as ethyl acetate or dichloromethane. The choice of solvent should be based on the solubility of **Mandestrobin 2-Demethyl** and the nature of the impurities.

- Combine the organic layers.
- Wash the combined organic phase sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the organic solvent in vacuo to yield the crude product.

2. Column Chromatography:

- Objective: To separate **Mandestrobin 2-Demethyl** from other organic impurities.
- Procedure:
 - Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or heptane).
 - Pack a glass column with the silica gel slurry.
 - Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
 - Load the adsorbed sample onto the top of the prepared column.
 - Elute the column with a gradient of ethyl acetate in hexane (or a similar solvent system). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.
 - Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
 - Combine the pure fractions and evaporate the solvent to obtain purified **Mandestrobin 2-Demethyl**.

3. Crystallization (Optional):

- Objective: To achieve high purity of the final product.
- Procedure:

- Dissolve the purified product from column chromatography in a minimal amount of a hot solvent in which the compound is soluble at elevated temperatures but poorly soluble at room temperature (e.g., ethanol, methanol, or a mixture of solvents).
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Isolation from Plant or Soil Matrices

This protocol is adapted from established methods for the extraction of Mandestrobin and its metabolites from environmental samples.^[4]

1. Extraction:

- Objective: To extract **Mandestrobin 2-Demethyl** from the solid matrix.
- Procedure:
 - Homogenize the plant or soil sample.
 - Extract the homogenized sample with a mixture of acetone and water (e.g., 4:1 or 7:3 v/v) by shaking or sonication.^[4]
 - Centrifuge the mixture and collect the supernatant.
 - Repeat the extraction process twice more on the solid residue.
 - Combine the supernatants.

2. Clean-up (Solid-Phase Extraction - SPE):

- Objective: To remove interfering compounds from the crude extract.

- Procedure:
 - Concentrate the combined supernatant to remove the acetone.
 - Load the aqueous extract onto a pre-conditioned C18 SPE cartridge.
 - Wash the cartridge with water to remove polar impurities.
 - Elute **Mandestrobin 2-Demethyl** with a suitable organic solvent, such as acetonitrile or methanol.
 - Concentrate the eluate to a small volume.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

- Objective: To achieve high-purity isolation of **Mandestrobin 2-Demethyl**.
- Procedure:
 - Dissolve the concentrated eluate from the SPE step in the HPLC mobile phase.
 - Inject the sample onto a preparative reversed-phase C18 or C8 column.
 - Elute with a gradient of acetonitrile in water, with both solvents potentially containing a small amount of formic acid or acetic acid to improve peak shape.
 - Monitor the elution profile using a UV detector at an appropriate wavelength.
 - Collect the fraction corresponding to the **Mandestrobin 2-Demethyl** peak.
 - Confirm the purity of the collected fraction by analytical HPLC-MS/MS.
 - Remove the solvent to obtain the purified compound.

Data Presentation

The following tables summarize typical data obtained during the purification and analysis of strobilurin-type compounds.

Table 1: Typical Recovery Rates for Purification Steps

Purification Step	Matrix	Typical Recovery (%)
Liquid-Liquid Extraction	Synthetic Reaction	85 - 95
Column Chromatography	Synthetic Reaction	60 - 80
Solid-Phase Extraction	Plant Material	70 - 90
Preparative HPLC	Plant Extract	50 - 70

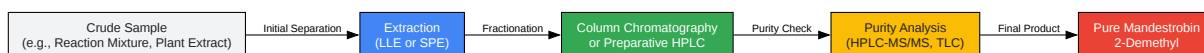
Table 2: Analytical Parameters for HPLC-MS/MS Analysis

Parameter	Value
Column	C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)[5]
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient	10% B to 90% B over 15 minutes
Flow Rate	0.8 mL/min
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitored Ions	Precursor and product ions specific to Mandestrobin 2-Demethyl
LOQ (in water)	~0.10 µg/L (for Mandestrobin)[6]

Visualizations

Purification Workflow

The following diagram illustrates the general workflow for the purification of **Mandestrobin 2-Demethyl** from a complex mixture.

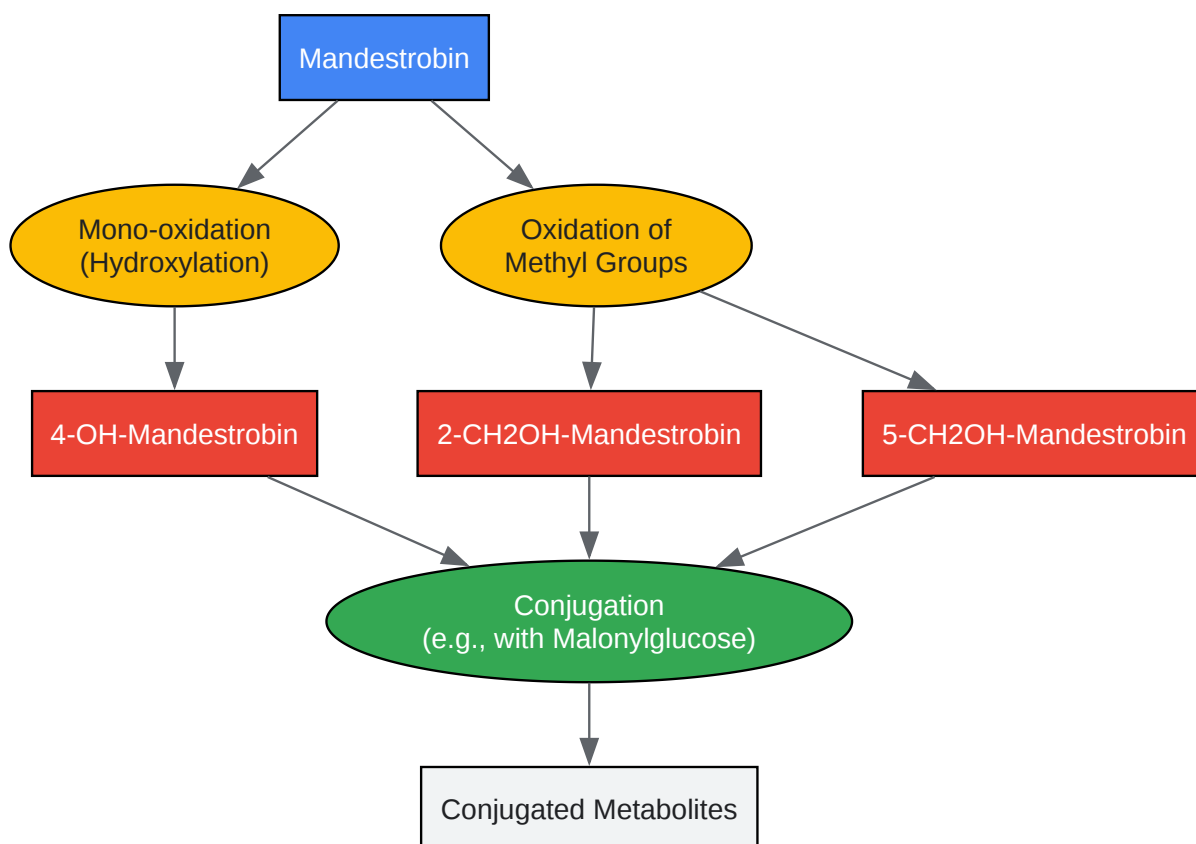


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Caption: General workflow for the purification of **Mandestrobin 2-Demethyl**.

Metabolic Context of Mandestrobin

The diagram below shows a simplified metabolic pathway for Mandestrobin in plants, highlighting the types of transformations that can occur. While **Mandestrobin 2-Demethyl** is a synthetic intermediate, similar demethylation and hydroxylation steps are observed in its metabolism.



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Caption: Simplified metabolic pathway of Mandestrobin in plants.[4][7]

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